2-(Ethylamino)propanamide

Overview

Description

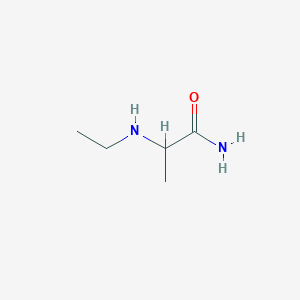

2-(Ethylamino)propanamide is a small organic compound with the molecular formula C₅H₁₁N₂O and a molecular weight of ~116.16 g/mol. Its systematic name reflects its structure: a propanamide backbone (a three-carbon chain with an amide group at position 1) substituted with an ethylamino group (-NHCH₂CH₃) at position 2. This compound belongs to the class of amino acid derivatives and shares structural similarities with bioactive molecules, including pharmaceutical intermediates and synthetic cathinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of propanamide with ethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Propanamide+Ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(Ethylamino)propanamide features an ethylamino group attached to a propanamide backbone. This structure contributes to its reactivity and interactions with biological systems. The compound's ability to form hydrogen bonds enhances its solubility in polar solvents, making it suitable for various applications in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study reported Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL for Staphylococcus aureus to 200 µg/mL for Escherichia coli, demonstrating moderate to high antimicrobial activity .

Neuroprotective Effects

The compound shows promise as a neuroprotective agent, particularly in models of oxidative stress.

- Case Study : In vitro experiments using PC12 neuronal cells revealed that treatment with this compound reduced cell death by approximately 60% when exposed to hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

Antifungal Properties

Preliminary investigations have also highlighted antifungal activity against common fungal strains.

- Case Study : The compound demonstrated efficacy against Candida albicans, with MIC values recorded at 100 µg/mL, indicating its potential as a therapeutic agent for fungal infections .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

- Amidation Reactions : Reacting ethylamine with propanoic acid derivatives under controlled conditions yields the desired amide.

- Reductive Amination : Using ketones or aldehydes with ethylamine in the presence of reducing agents can also produce this compound effectively.

Research Findings and Insights

The versatility of this compound extends beyond antimicrobial and neuroprotective applications. Its unique structure allows it to act as a ligand for various proteins, modulating biochemical pathways that could lead to therapeutic effects in multiple disease states.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(ethylamino)propanamide can be contextualized by comparing it to derivatives and analogs. Below is a detailed analysis of key compounds:

Structural Analogs and Their Properties

Table 1: Comparative Data for this compound and Analogs

Functional Group Impact on Properties

Ethylamino vs. This modification is critical in drug design for optimizing bioavailability .

Amide vs. Thioamide :

- Replacing the amide oxygen with sulfur (e.g., in N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide) alters electronic properties. Thioamides exhibit reduced hydrogen-bonding capacity and greater metabolic stability, making them valuable in protease inhibition studies .

Steric and Electronic Effects of Substituents: The addition of a pyrazole ring (e.g., in 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide) introduces steric bulk and hydrogen-bonding sites, which can modulate receptor binding affinity. However, the discontinuation of this compound suggests challenges in pharmacokinetics or toxicity . Larger N-substituents, such as the isobutyl group in 2-(ethylamino)-N-(2-methylpropyl)propanamide, enhance lipophilicity but may reduce aqueous solubility, limiting therapeutic applications .

Comparison with Synthetic Cathinones: N-Ethylhexedrone, a synthetic cathinone with a ketone group and phenyl ring, shares the ethylamino moiety with this compound. However, the ketone functional group confers stimulant properties by acting as a norepinephrine-dopamine reuptake inhibitor, highlighting how minor structural changes drastically alter biological activity .

Biological Activity

2-(Ethylamino)propanamide, with the CAS number 225229-01-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

The compound exhibits various biochemical properties that are crucial for its biological activity. It has been shown to interact with specific enzymes and proteins, influencing their functions. For example, it may inhibit certain inflammatory pathways by modulating nitric oxide synthase and tumor necrosis factor-alpha (TNF-α) production. These interactions suggest a potential role in anti-inflammatory therapies.

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Neuroprotection : In neuronal cell models, the compound reduces markers of apoptosis such as cleaved caspase-3 and endoplasmic reticulum stress markers like BIP. This indicates its potential utility in neurodegenerative disease models.

- Cell Signaling : It influences key signaling pathways that regulate gene expression and cellular metabolism, suggesting a multifaceted role in cellular homeostasis.

Molecular Mechanisms

At the molecular level, this compound interacts with various biomolecules:

- Binding Affinity : Molecular docking studies have revealed that the compound binds effectively to active sites of transcription factors such as ATF4 and NF-kB, which are pivotal in stress responses and inflammation.

- Stability and Degradation : Research indicates that the compound maintains its biological activity under specific conditions over time, which is critical for therapeutic applications.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : At lower concentrations, it exhibits beneficial effects including anti-inflammatory and neuroprotective properties.

- High Doses : Conversely, at elevated doses, it may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic contexts.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Neuroprotective Study :

- A study conducted on animal models of neurodegeneration demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function compared to control groups. The results indicated a marked decrease in inflammatory markers in treated subjects.

-

Anti-inflammatory Effects :

- In vitro studies showed that the compound effectively inhibited TNF-α production in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which this compound could be utilized in treating inflammatory conditions.

-

Pharmacokinetics and Safety Profile :

- Preliminary pharmacokinetic studies indicated favorable absorption characteristics with minimal toxicity at therapeutic doses. Long-term studies are ongoing to fully elucidate the safety profile.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethylamino)propanamide, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethylamine with a halogenated propanamide precursor (e.g., 2-chloropropanamide) under basic conditions (e.g., NaOH) typically yields the target compound. Reaction temperature (e.g., 25–60°C) and solvent polarity (e.g., ethanol vs. DMF) critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound from byproducts like unreacted amines or oxides .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR spectra should confirm the ethylamino group (δ ~1.1–1.3 ppm for CH, δ ~2.7–3.1 ppm for N–CH) and the propanamide backbone (δ ~2.1–2.5 ppm for CH, δ ~6.5–7.5 ppm for CONH).

- IR : Key peaks include N–H stretching (~3300 cm) and amide C=O (~1650–1700 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 116.16 for CHNO) and fragmentation patterns validate the structure .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Highly polar solvents (e.g., water, DMSO) are optimal due to the amide group’s hydrogen-bonding capacity.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C.

- Melting Point : Typically 120–140°C (varies with crystalline form). Confirm via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. To address this:

Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, buffer systems).

Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based enzyme inhibition).

Characterize purity via HPLC (>98% purity required for reproducible bioactivity) .

Q. What strategies optimize the regioselectivity of this compound in multi-step organic syntheses?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amino group during subsequent reactions.

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can enhance selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution over elimination .

Q. How do computational methods aid in predicting the reactivity of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., amide bond rotation barriers) to predict conformational stability.

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- MD Simulations : Assess solvation dynamics and binding pocket occupancy over time .

Q. What experimental approaches validate the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life (t).

- LC-MS/MS : Quantify parent compound and metabolites (e.g., oxidized or hydrolyzed derivatives).

- CYP Inhibition Assays : Identify interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives?

- Methodological Answer :

- Cross-Technique Calibration : Ensure instrument calibration using certified standards (e.g., TMS for NMR, polystyrene for IR).

- Dynamic Sampling : For polymorphic compounds, analyze multiple crystalline forms via X-ray diffraction to resolve spectral inconsistencies .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.

- ANOVA : Compare efficacy across concentrations; post-hoc tests (e.g., Tukey’s) identify significant differences.

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Q. Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Scaffold Modification : Systematically vary substituents (e.g., alkyl chain length, aromatic groups).

Assay Selection : Use high-throughput screening (HTS) for binding affinity and functional activity.

Data Triangulation : Combine SAR with molecular dynamics to rationalize observed trends .

Properties

IUPAC Name |

2-(ethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZPTWMDNJLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.